(R)-5-Chloro Naproxen (R)-5-Chloro Naproxen
Brand Name: Vulcanchem
CAS No.: 92471-86-8
VCID: VC0139435
InChI: InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1
SMILES: CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O
Molecular Formula: C14H13ClO3
Molecular Weight: 264.705

(R)-5-Chloro Naproxen

CAS No.: 92471-86-8

Cat. No.: VC0139435

Molecular Formula: C14H13ClO3

Molecular Weight: 264.705

* For research use only. Not for human or veterinary use.

(R)-5-Chloro Naproxen - 92471-86-8

CAS No. 92471-86-8
Molecular Formula C14H13ClO3
Molecular Weight 264.705
IUPAC Name (2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid
Standard InChI InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1
Standard InChI Key RVVAYDHIVLCPBC-MRVPVSSYSA-N
SMILES CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O

Chemical Structure and Properties

(R)-5-Chloro Naproxen possesses a well-defined chemical structure characterized by the following properties:

Basic Identification

The compound is formally identified through multiple chemical identification systems as detailed in the following table:

ParameterValue
CAS Number92471-86-8
Molecular FormulaC₁₄H₁₃ClO₃
Molecular Weight264.705 g/mol
IUPAC Name(2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid
Standard InChIInChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1
Standard InChIKeyRVVAYDHIVLCPBC-MRVPVSSYSA-N
SMILESCC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O

The molecular structure features the naphthalene core with a methoxy group at position 6, a chlorine atom at position 5, and a propanoic acid group with R-stereochemistry at position 2.

Physical and Chemical Characteristics

(R)-5-Chloro Naproxen typically appears as a powder at room temperature . Its solubility characteristics indicate dissolution in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . These solubility properties influence its handling in laboratory settings and its potential pharmaceutical formulation approaches.

The compound's structure contains several key functional groups that determine its chemical behavior:

  • A carboxylic acid group (-COOH) that contributes to its acidic properties

  • A methoxy group (-OCH₃) at position 6 of the naphthalene ring

  • A chlorine substituent at position 5 of the naphthalene ring

  • A chiral center at the alpha-carbon of the propanoic acid side chain with R configuration

These structural elements collectively determine the compound's chemical reactivity, stability parameters, and potential biological interactions.

Analytical Methods

Chromatographic Techniques

Analytical methodologies for (R)-5-Chloro Naproxen typically involve chromatographic techniques similar to those employed for naproxen and its derivatives. High-performance liquid chromatography (HPLC) represents the predominant approach for separation and quantification of the compound, particularly for distinguishing between enantiomers or identifying impurities. These methods require modifications to accommodate the chlorine substitution, which alters the compound's chromatographic behavior compared to naproxen.

The analytical protocols typically involve:

  • Selection of appropriate stationary phases capable of resolving the chlorinated derivative

  • Development of mobile phase compositions optimal for separation

  • Establishment of detection parameters (typically UV detection at appropriate wavelengths)

  • Validation of method performance characteristics including precision, accuracy, and limits of detection/quantification

These chromatographic methods play essential roles in pharmaceutical quality control, particularly for identifying and quantifying (R)-5-Chloro Naproxen as a potential impurity in naproxen formulations.

Spectroscopic Identification

Complementary to chromatographic methods, spectroscopic techniques provide structural confirmation and purity assessment for (R)-5-Chloro Naproxen. These techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared spectroscopy for functional group identification

  • UV-visible spectroscopy for chromophore characterization

The presence of the chlorine atom creates distinctive spectral patterns that differentiate this compound from naproxen, enabling specific identification in complex matrices.

Impurities and Stability

Stability Factors

Applications and Significance

Pharmaceutical Reference Standards

Research Findings

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